molecular formula C13H13N3O2 B2596264 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid CAS No. 857410-55-0

2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B2596264
CAS No.: 857410-55-0
M. Wt: 243.266
InChI Key: ABLBDYTXAHBWRH-UHFFFAOYSA-N
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Description

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. When these two components are combined in a specific way, they could form “2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid”.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

Amino acids can react in various ways due to their amine and carboxyl groups . Benzylamine, for example, can react with isocyanates to give substituted ureas .


Physical and Chemical Properties Analysis

Amino acids, including those with benzylamine components, have various physical and chemical properties . They are usually colorless, crystalline substances with high melting points. Their solubility depends on factors like polarity, iso-electric point, nature of solvent, and temperature .

Scientific Research Applications

Antiplasmin Drugs Research

Research on antiplasmin drugs has involved the synthesis and study of various aza analogs, including 2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid. These compounds were explored for their potential antiplasmin activity. However, none of these compounds demonstrated more potent antiplasmin activity than tranexamic acid (Isoda, Yamaguchi, Satoh, Miki, & Hirata, 1980).

Kinin-Like Compounds in Derivatives

The compound has been investigated in the context of searching for kinin-like compounds. In a study, various derivatives, including 2-benzylamino-6-methylpyrimidine, demonstrated appreciable cytokinin activity (Gunar, Ovechkina, Arutyunyan, Mikhailopulo, Zav’yalov, & Kulaeva, 1969).

Hydrogen Bonding and Molecular Structure

Significant research has been done on the hydrogen bonding in molecules related to this compound. These studies focus on understanding the molecular structures and intermolecular interactions, which are crucial for the development of various applications in medicinal chemistry (Glidewell, Low, Melguizo, & Quesada, 2003).

Antifolate Drug Inhibitors

The compound has been synthesized and evaluated as an inhibitor of dihydrofolate reductase from certain pathogens and as an antitumor agent. This research is part of the broader field of antifolate drug development, which is significant for its implications in treating infectious diseases and cancer (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).

X-ray and DFT Studies

Recent studies have also involved the use of X-ray crystallography and Density Functional Theory (DFT) to analyze the structure of related compounds. Such studies are crucial for understanding the electronic structure and potential reactivity of these compounds, which can have implications in various fields of chemistry and pharmacology (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Other Studies

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, benzylamine can occur biologically from the action of the N-substituted formamide deformylase enzyme .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For benzylamine, it’s classified as harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are similar to the compound , is an increasingly active and attractive topic of medicinal chemistry . This suggests potential future directions for research and development involving “2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid”.

Properties

IUPAC Name

2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-11(12(17)18)8-15-13(16-9)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLBDYTXAHBWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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